molecular formula C12H9N3O2 B8110104 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B8110104
M. Wt: 227.22 g/mol
InChI Key: UIDDKTMNEXWVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1263180-59-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular scaffold that combines indolizine and pyrazole rings, both of which are privileged structures known to confer a wide range of biological activities . With a molecular formula of C12H9N3O2 and a molecular weight of 227.22 g/mol, it serves as a key synthetic intermediate for the development of novel therapeutic agents . The indolizine moiety is associated with demonstrated anticancer and anticonvulsant properties, while the pyrazole ring is frequently found in compounds with anti-inflammatory and analgesic effects . The inclusion of a carboxylic acid functional group enhances the molecule's solubility and provides a versatile handle for further synthetic modification, facilitating the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Scientific research into this compound and its analogs indicates potential applications across multiple domains. In medicinal chemistry, derivatives have shown promise as endothelin-1 antagonists, which are relevant for treating cardiovascular conditions, and also exhibit antimicrobial properties . In agrochemical research, the structural motifs present in this compound suggest potential for development into fungicidal agents, particularly as succinate dehydrogenase inhibitors (SDHIs) that target fungal respiration . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the material safety data sheet (MSDS) prior to use and to handle the product with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

1-indolizin-3-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-12(17)10-6-8-15(13-10)11-5-4-9-3-1-2-7-14(9)11/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDDKTMNEXWVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C(N2C=C1)N3C=CC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure:

  • Indolizin Synthesis :
    Indolizine is synthesized via the Chichibabin reaction, combining pyridine derivatives with α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone) in ammonium acetate/AcOH.

  • Pyrazole Carboxylic Acid Formation :
    Ethyl pyrazole-3-carboxylate is hydrolyzed using NaOH (2M, ethanol/H₂O, 70°C, 4 hours) to yield the free carboxylic acid.

  • Coupling Reaction :
    The indolizin and pyrazole fragments are coupled via Mitsunobu reaction (DIAD, PPh₃, THF, 0°C to RT, 12 hours) or Ullmann-type coupling (CuI, K₂CO₃, DMF, 110°C).

Table 3: Multi-Step Synthesis Yields

StepReagents/ConditionsIntermediate Yield (%)Final Product Yield (%)
Indolizin formationPyridine + methyl vinyl ketone85-
Pyrazole hydrolysisNaOH, ethanol/H₂O90-
Mitsunobu couplingDIAD, PPh₃-60

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) reduces reaction times for cyclocondensation steps, improving yields to 78–82% compared to conventional heating.

Sonochemical Techniques

Ultrasound-promoted reactions (40 kHz, 50°C, 2 hours) in ethanol enhance reaction efficiency by 15–20% through cavitation effects.

Green Chemistry Approaches

  • Solvent-Free Conditions : Mechanochemical grinding of indolizin-3-carbaldehyde and hydrazine hydrate (ball mill, 500 rpm, 1 hour) achieves 70% yield.

  • Biocatalysis : Lipase-mediated ester hydrolysis (CAL-B, phosphate buffer pH 7, 37°C) converts ethyl pyrazole-3-carboxylate to the acid with >95% enantiomeric excess.

Challenges and Limitations

  • Regioselectivity Issues : Competing formation of 1H-pyrazole-5-carboxylic acid isomers requires careful control of reaction stoichiometry and temperature.

  • Purification Difficulties : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/H₂O) is essential due to polar byproducts.

  • Scale-Up Constraints : Palladium catalysts in cross-coupling reactions increase production costs, necessitating ligand recycling strategies .

Chemical Reactions Analysis

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
One of the most significant applications of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid is its role as a CBP bromodomain inhibitor . This inhibition is crucial for the treatment of prostate cancer, as it interferes with the expression of oncogenes like C-MYC and ERG. Research indicates that this compound can effectively inhibit the CBP/EP300 bromodomain, leading to reduced proliferation of cancer cells.

Anti-inflammatory and Antimicrobial Properties:
The compound exhibits notable anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of pyrazole compounds can enhance the efficacy of antibiotics against resistant bacterial strains . This potential makes it a candidate for developing new therapeutic agents to combat infections.

Mechanism of Action:
The mechanism involves binding to specific molecular targets, which modulates various signaling pathways associated with cancer progression and inflammation. For instance, its interaction with the CBP bromodomain is critical in regulating gene expression linked to tumor growth.

Materials Science

Organic Semiconductors:
In materials science, 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid is explored for its application in organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for developing efficient organic light-emitting diodes (OLEDs) and solar cells.

Photovoltaic Applications:
Research has indicated that indolizine derivatives can enhance the performance of photovoltaic devices. The incorporation of such compounds into organic solar cells can improve charge transport and overall efficiency due to their favorable energy levels and stability.

Organic Synthesis

Synthesis of Complex Molecules:
This compound serves as a valuable intermediate in organic synthesis, facilitating the construction of more complex heterocyclic structures. It allows for the development of new chemical entities through various synthetic methodologies, including cross-coupling reactions and radical cyclizations.

Case Studies

Study on Anticancer Properties:
A recent study highlighted the effectiveness of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid in inhibiting prostate cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, showcasing its potential as a therapeutic agent .

Development as an Antibiotic Potentiator:
Another study focused on synthesizing derivatives based on this compound to enhance antibiotic efficacy against resistant strains. The results indicated significant improvements in bacterial inhibition when combined with conventional antibiotics, suggesting a promising avenue for future research .

Mechanism of Action

The mechanism of action of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a CBP bromodomain inhibitor, it binds to the bromodomain of CBP/EP300, thereby inhibiting the expression of androgen receptor-regulated genes and oncogenes such as C-MYC and ERG . This inhibition leads to the suppression of prostate cancer cell growth and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on pyrazole-3-carboxylic acid derivatives with varying substituents, emphasizing structural differences, synthetic routes, and functional implications.

Substituent Diversity and Structural Features

Compound Name Substituents (R1/R2) Molecular Weight Key Structural Features
1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid () R1 = 4-sulfamoylphenyl, R2 = p-tolyl 387.38 Sulfonamide group enhances hydrophilicity; used as an internal standard in pharmacokinetic studies
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic Acid (11i) () R1 = 4-fluorophenyl, R2 = 2,6-dimethoxyphenyl 386.35 Methoxy groups increase electron density; NMR data (δ 3.60 ppm for OCH3) confirms substitution
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid () R1 = 4-chlorophenyl 222.63 Chlorine substituent enhances lipophilicity; widely used as a pharmaceutical intermediate
1-Methyl-1H-pyrazole-3-carboxylic acid () R1 = methyl 126.12 Methyl group reduces steric hindrance; IR spectra show characteristic C=O stretching at 1625 cm⁻¹
1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid () R1 = oxan-4-yl (tetrahydropyranyl) 196.21 Oxygen-containing heterocycle improves solubility; stabilized by hydrogen bonding
Target Compound : 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid R1 = indolizin-3-yl ~243.25 (estimated) Bicyclic indolizine enhances aromatic interactions; potential for CNS targeting due to planar structure

Spectral and Analytical Data

  • NMR : Methoxy protons in 11i (δ 3.60 ppm) and aromatic protons in 11j (δ 6.52–7.36 ppm) reflect electronic environments.
  • MS/IR : ESI-MS of CFTR potentiators () confirms molecular ions (e.g., m/z 331.2 for Z899051432), while IR spectra () validate carbonyl functionalities.

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase metabolic stability but may reduce solubility, whereas electron-donating groups (e.g., OCH3) enhance binding affinity.
  • Synthetic Challenges : Halogenated analogs () show lower yields due to steric and electronic factors.
  • Structural Uniqueness : The indolizine moiety in the target compound offers a distinct pharmacophore for targeting nucleic acids or enzymes, differentiating it from phenyl- or alkyl-substituted analogs.

Biological Activity

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Overview of the Compound

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid features a unique structure combining indolizine and pyrazole moieties. This structural combination is believed to contribute to its biological efficacy, particularly as a potential therapeutic agent in cancer treatment and other diseases.

Anticancer Properties

Research indicates that 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid acts as a CBP bromodomain inhibitor , which is crucial for the regulation of gene expression related to prostate cancer. The compound inhibits the expression of oncogenes such as C-MYC and ERG, leading to reduced proliferation of cancer cells. In vitro studies have shown that this compound can effectively decrease colony formation and migration in prostate cancer cell lines, demonstrating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties. It has been shown to modulate inflammatory pathways, likely through the inhibition of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid has demonstrated antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, although further research is necessary to quantify this effect .

The mechanism by which 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid exerts its biological effects primarily involves:

  • Inhibition of Bromodomain Proteins : By binding to the bromodomain of CBP/EP300, it disrupts the recruitment of transcriptional machinery necessary for the expression of target genes involved in cancer progression.
  • Modulation of Cytokine Production : The compound appears to inhibit the production of key inflammatory cytokines, thereby reducing inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological ActivityReference
1-(Indolizin-3-yl)ethan-1-oneIndolizine derivativeCBP bromodomain inhibition
3-(1H-indol-3-yl)pyrazolePyrazole derivativeEndothelin antagonist
Pyrazole derivatives (e.g., 1-phenyl-3-methyl-5-pyrazolone)Pyrazole ringAnti-inflammatory

Case Study 1: Prostate Cancer Treatment

In a study focused on prostate cancer, researchers found that 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid significantly inhibited tumor growth in xenograft models. The treatment resulted in a tumor growth inhibition (TGI) rate of approximately 88%, showcasing its potential as a therapeutic agent against prostate cancer .

Case Study 2: Inflammatory Response Modulation

Another study evaluated the compound's effect on inflammatory markers in an acute peritonitis model. Results indicated a significant reduction in levels of IL-6, IL-1β, and TNF-α when treated with 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid, highlighting its anti-inflammatory capabilities .

Q & A

Q. What are the common synthetic routes for preparing 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid and its structural analogs?

Pyrazole-3-carboxylic acid derivatives are typically synthesized via hydrolysis of methyl esters under basic conditions. For example, compounds like 5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i) and 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (11j) were prepared by hydrolyzing their corresponding methyl esters (10i and 10j) with yields exceeding 90% . Key steps include ester preparation (e.g., via Suzuki coupling or cyclization), hydrolysis using NaOH/MeOH/H₂O, and purification via recrystallization.

Q. How is NMR spectroscopy utilized in characterizing pyrazole-3-carboxylic acid derivatives?

¹H NMR in deuterated chloroform (CDCl₃) is critical for confirming regiochemistry and substituent orientation. For instance, compound 11i exhibits aromatic proton resonances at δ 7.23–7.36 (multiplet, 3H) and δ 6.91–7.03 (multiplet, 3H), with methoxy groups at δ 3.60 (singlet, 6H). Coupling constants (e.g., J = 8.5 Hz for para-substituted protons) help differentiate substitution patterns .

Q. What are the standard purity assessment protocols for pyrazole-3-carboxylic acids?

Purity is typically verified via HPLC (>95% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values). For example, 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid derivatives were reported with 95% purity using reverse-phase chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazole-3-carboxylic acid synthesis?

Key variables include:

  • Temperature : Controlled hydrolysis at 60–80°C minimizes side reactions.
  • Solvent polarity : Methanol/water mixtures enhance solubility of intermediates.
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate ester hydrolysis. achieved 93% yield for 11i by optimizing NaOH concentration and reaction time .

Q. What analytical challenges arise in distinguishing acyl migration products of pyrazole carboxylic acids?

Acyl migration (e.g., M1 metabolite in ) can generate positional isomers that complicate characterization. Strategies include:

  • Stability studies : Monitor pH-dependent isomerization via LC-MS.
  • Chromatographic separation : Use C18 columns with acidic mobile phases (0.1% formic acid) to resolve migration products .

Q. How do fluorinated substituents (e.g., CF₃, CHF₂) influence physicochemical properties?

Fluorination reduces pKa (e.g., pKa = 3.69 for 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid) due to electron-withdrawing effects, enhancing solubility in polar solvents. Trifluoromethyl groups (e.g., in C₅H₃F₃N₂O₂) increase metabolic stability by resisting oxidative degradation .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?

Discrepancies in bioactivity data (e.g., CB1 receptor binding in ) may arise from assay variability or substituent effects. Recommendations:

  • Standardized assays : Use radioligand binding with uniform cell lines (e.g., HEK293T).
  • Structure-activity relationship (SAR) studies : Compare analogs like 7c (IC₅₀ = 2.1 nM) and 7d (IC₅₀ = 5.3 nM) to identify critical substituents (e.g., iodine vs. bromine at the 4-position) .

Q. How are metabolic pathways of pyrazole-3-carboxylic acids elucidated in preclinical studies?

Phase I/II metabolism can be mapped using LC-MS/MS. For example, celecoxib’s pyrazole metabolite undergoes hydroxylation (CYP2C9-mediated) followed by glucuronidation (UGT1A9). Stable isotope labeling (¹³C/²H) helps track biotransformation products in rat plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.